Cas no 62955-53-7 (1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione)
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione
- 2,5-Pyrrolidinedione, 1-(4-bromophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-
- 1-(4-bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione
- CBMicro_016958
- BIM-0016947.P001
- SR-01000311738-1
- 1-(4-bromophenyl)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-2,5-dione
- SR-01000311738
- Oprea1_269156
- Oprea1_257546
- AKOS000521432
- 62955-53-7
- Cambridge id 5316487
- CCG-5964
- AB00080389-01
- 1-(4-bromophenyl)-3-(2-methylbenzimidazol-1-yl)pyrrolidine-2,5-dione
- F1799-0246
-
- Inchi: 1S/C18H14BrN3O2/c1-11-20-14-4-2-3-5-15(14)21(11)16-10-17(23)22(18(16)24)13-8-6-12(19)7-9-13/h2-9,16H,10H2,1H3
- InChI Key: GTZWHTRCZMLDEQ-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(Br)C=C2)C(=O)CC(N2C(C)=NC3=CC=CC=C32)C1=O
Computed Properties
- Exact Mass: 383.02694g/mol
- Monoisotopic Mass: 383.02694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 520
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 55.2Ų
Experimental Properties
- Density: 1.59±0.1 g/cm3(Predicted)
- Boiling Point: 669.4±50.0 °C(Predicted)
- pka: 5.04±0.10(Predicted)
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1799-0246-2μmol |
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione |
62955-53-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1799-0246-5μmol |
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione |
62955-53-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1799-0246-10μmol |
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione |
62955-53-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1799-0246-20μmol |
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione |
62955-53-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1799-0246-1mg |
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione |
62955-53-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1799-0246-2mg |
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione |
62955-53-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1799-0246-3mg |
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione |
62955-53-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1799-0246-4mg |
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione |
62955-53-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1799-0246-5mg |
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione |
62955-53-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1799-0246-10mg |
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione |
62955-53-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione
Comprehensive Overview of 1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione (CAS No. 62955-53-7)
The compound 1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione (CAS No. 62955-53-7) is a structurally unique heterocyclic molecule that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and material science. With its pyrrolidine-2,5-dione core and substituted benzodiazole and bromophenyl groups, this compound exhibits intriguing chemical properties that make it a subject of ongoing scientific exploration.
In the context of current research trends, 1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione has been investigated for its potential as a building block in drug discovery. The presence of both electron-rich (benzodiazole) and electron-deficient (bromophenyl) moieties in the same molecule creates interesting electronic characteristics that could influence biological activity. Researchers are particularly interested in how these structural features might contribute to molecular recognition processes in biological systems.
The synthesis of CAS 62955-53-7 typically involves multi-step organic reactions, with careful control of reaction conditions to achieve high purity. Modern synthetic approaches often employ catalytic methods and green chemistry principles, reflecting the growing emphasis on sustainable chemical processes in both academic and industrial settings. The compound's structure-activity relationship (SAR) has become a focal point for medicinal chemists exploring novel therapeutic agents.
From a materials science perspective, the 1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione structure offers possibilities for developing advanced organic electronic materials. The conjugated system formed by the benzodiazole unit combined with the electron-withdrawing pyrrolidine-2,5-dione moiety suggests potential applications in organic semiconductors or photovoltaic materials. These applications align with current global interests in renewable energy technologies and sustainable material development.
Analytical characterization of 62955-53-7 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide crucial information about the compound's molecular structure, purity, and potential polymorphic forms - all critical factors for research applications. The bromine atom in the structure makes it particularly amenable to halogen bonding studies, an area of growing importance in crystal engineering and supramolecular chemistry.
In pharmaceutical contexts, derivatives of pyrrolidine-2,5-dione have shown diverse biological activities, making 1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione a potentially valuable scaffold for drug development. Current research explores its possible interactions with various biological targets, though detailed mechanism-of-action studies would be required to establish any therapeutic potential. The compound's lipophilicity and molecular weight fall within ranges typically considered favorable for drug-like properties.
The stability and storage conditions of CAS 62955-53-7 are important considerations for researchers. Proper handling typically involves protection from moisture and light, with recommended storage at controlled temperatures. These parameters are particularly relevant given the increasing focus on compound stability in pharmaceutical development and the growing importance of quality by design (QbD) principles in chemical research.
As research into heterocyclic compounds continues to expand, 1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione represents an interesting case study in molecular design. Its combination of aromatic systems, heteroatoms, and functional groups offers multiple sites for chemical modification, making it a versatile intermediate for further derivatization. This adaptability is particularly valuable in today's research environment, where molecular diversity and structural novelty are highly prized.
Future directions for research on 62955-53-7 may include exploration of its potential in catalysis, as a ligand in coordination chemistry, or as a component in more complex molecular architectures. The compound's unique structural features could also make it valuable for studies in chirality and molecular recognition, areas that remain at the forefront of chemical research. As synthetic methodologies continue to advance, so too will the potential applications of this interesting molecule.
In conclusion, 1-(4-bromophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione (CAS No. 62955-53-7) represents a fascinating subject for chemical research with potential applications spanning multiple disciplines. Its structural complexity and the presence of multiple functional groups make it a valuable compound for further investigation in both academic and industrial research settings. As scientific understanding of such heterocyclic systems deepens, so too will the opportunities for innovative applications of this and related compounds.
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